molecular formula C24H23ClFN5O2S B2834244 N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358708-23-2

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2834244
CAS No.: 1358708-23-2
M. Wt: 499.99
InChI Key: CFSAAJXPKXFVNZ-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a pyrazolo[4,3-d]pyrimidin-5-yl core modified with a thioacetamide linker and substituted aromatic groups. Its structural complexity arises from the 1-ethyl-3-methyl and 4-methylbenzyl substituents on the pyrimidine ring, coupled with the chloro-fluoro-phenyl acetamide moiety.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-17-9-10-19(26)18(25)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAAJXPKXFVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioacetamide group: This is achieved through a nucleophilic substitution reaction where a thioacetamide precursor reacts with the pyrazolo[4,3-d]pyrimidin core.

    Substitution on the phenyl rings: The chlorination and fluorination of the phenyl rings are carried out using reagents like thionyl chloride and fluorinating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: for controlled reaction conditions.

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Affecting gene expression: Influencing transcription factors and gene regulatory networks.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s pyrazolo[4,3-d]pyrimidine core distinguishes it from analogs with alternative heterocyclic frameworks:

  • Pyrazolo[3,4-b]pyridine : Found in N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (compound 25, ), this core lacks the pyrimidine ring fusion, reducing planarity and altering electronic properties .
Table 1: Core Structure and Key Substituents of Analogs
Compound Core Structure Key Substituents
Target Compound Pyrazolo[4,3-d]pyrimidine 1-Ethyl-3-methyl, 4-methylbenzyl, N-(3-chloro-4-fluorophenyl)thioacetamide
Compound 25 () Pyrazolo[4,3-b]pyridine N-(3-chloro-4-fluorophenyl)amine
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dimethylamino, isopropoxy
Compound 4g () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, trifluoromethylphenyl acetamide

Spectroscopic and Physical Properties

  • Melting Points : The target’s analogs exhibit varied thermal stability:
    • Example 83 (): MP 302–304°C, suggesting high crystallinity due to aromatic stacking .
    • Compound 4g (): MP 221–223°C, lower due to the flexible trifluoromethylphenyl group .
  • NMR Analysis : demonstrates that substituent positioning (e.g., regions A and B in pyrazolo-pyrimidines) causes distinct chemical shifts. For instance, the target’s 4-methylbenzyl group would perturb protons in regions analogous to Figure 6 in .
  • Mass Spectrometry : Molecular networking () could differentiate the target’s fragmentation pattern from analogs like compound 4g (M⁺ = 536) .
Table 3: Spectroscopic Data of Analogs
Compound Key Spectroscopic Features
Example 83 () MS: m/z 571.198 (M⁺+1); IR: Not reported
Compound 4g () IR: 3321 cm⁻¹ (N–H), 1682 cm⁻¹ (C=O); ¹H NMR: δ 10.07 (s, –NH), 4.23 (s, CH₂)

Electronic and Solubility Considerations

  • Electron-Withdrawing Groups : Compound 4g () includes a trifluoromethyl group, enhancing electrophilicity compared to the target’s methyl and ethyl substituents .
  • Solubility : The target’s 4-methylbenzyl group may improve lipid solubility over Example 83’s polar chromen-4-one moiety .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The compound features a pyrazolo[4,3-d]pyrimidin core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. The pyrazolo[4,3-d]pyrimidin moiety is known to inhibit various kinases, which play crucial roles in cancer cell growth and survival.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer activity. For instance:

  • In vitro studies : Compounds similar to N-(3-chloro-4-fluorophenyl)-2-{...} have shown IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines such as MCF-7 and NCI-H460 .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.01CDK inhibition
Compound BNCI-H4600.03Aurora-A kinase inhibition
Compound CA5490.39Induction of autophagy

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes, contributing to reduced inflammation in various models .

Case Studies

  • Study on Cell Apoptosis : A study evaluating the apoptotic effects of similar compounds found that they significantly induced apoptosis in cancer cells through mitochondrial pathways .
  • Cytotoxicity Assessment : Research on related pyrazole compounds demonstrated cytotoxic effects against HepG2 and HCT116 cell lines with IC50 values indicating potent activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of N-(3-chloro-4-fluorophenyl)-2-{...} is essential for assessing its therapeutic potential:

  • Bioavailability : Preliminary data suggest favorable oral bioavailability.
  • Metabolism : The compound undergoes metabolic transformations that may influence its efficacy and safety profile.

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